molecular formula C24H23N7O4 B1684575 Temsavir CAS No. 701213-36-7

Temsavir

Katalognummer: B1684575
CAS-Nummer: 701213-36-7
Molekulargewicht: 473.5 g/mol
InChI-Schlüssel: QRPZBKAMSFHVRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Temsavir is a novel compound that has garnered significant attention in the field of antiviral research. It is primarily known for its role as an HIV-1 attachment inhibitor, which prevents the virus from entering host cells. This compound has shown promise in treating multidrug-resistant HIV-1 infections, making it a valuable addition to the arsenal of antiretroviral therapies .

Wissenschaftliche Forschungsanwendungen

Temsavir is an active antiretroviral drug used in the treatment of HIV-1 infections, particularly in heavily treatment-experienced adults with multidrug-resistant strains . It functions by binding to the HIV-1 envelope glycoprotein gp120, which prevents the virus from attaching to CD4+ host cells .

Mode of Action and Structural Basis of Inhibition

This compound's mechanism involves locking HIV-1's envelope protein gp120 into a closed, inactive state . By binding within the interface between the nascent bridging sheet and the gp120 inner domain, this compound stabilizes the closed Env conformation and prevents CD4-induced conformational rearrangements of the inner domain layers, which is necessary for coreceptor binding . This prevents the initial interaction between the virus and CD4 cell-surface receptors, thus blocking viral attachment and subsequent entry into host cells .

This compound has been reported to be active against 91% of a panel of 208 HIV-1 Envs from different clades . However, the presence of the naturally occurring residue His375 can interfere with the docking of this compound-like molecules, leading to resistance .

Impact on HIV-1-Infected Cells

This compound treatment can alter Env glycosylation and cleavage at physiological concentrations, which modifies the overall antigenicity of Env and reduces the capacity of bNAbs to recognize and eliminate HIV-1-infected cells .

Clinical Studies and Efficacy

Clinical trials have demonstrated the efficacy of this compound (administered as fosthis compound) in combination with other antiretroviral agents for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection . In a Phase 3 clinical trial (BRIGHTE; NCT02362503), patients treated with BMS-663068 (fosthis compound) in combination with a failing regimen exhibited statistical superiority in viral reduction compared to placebo added to the failing regimen over an 8-day treatment window .

Considerations for Antibody-Based Therapies

Wirkmechanismus

Target of Action

Temsavir, the active metabolite of the prodrug Fosthis compound, is an antiretroviral HIV-1 attachment inhibitor . Its primary target is the gp120 subunit within the HIV-1 gp160 envelope glycoprotein . This glycoprotein facilitates the attachment of HIV-1 to host cell CD4 receptors .

Mode of Action

This compound binds to and inhibits the activity of gp120 . By doing so, it prevents the initial viral attachment and entry into host CD4+ T cells . This interaction with gp120 stabilizes the Env in a prefusion “closed” state 1 conformation , which is the first step in the HIV-1 viral lifecycle .

Biochemical Pathways

The biochemical pathway affected by this compound is the HIV-1 entry process. By binding to gp120, this compound prevents the virus from attaching to the host cell’s CD4 receptors . This action disrupts the normal lifecycle of the virus, preventing it from entering the host cell and replicating.

Pharmacokinetics

This compound is absorbed rapidly due to its great lipophilicity and favorable membrane permeability . It is primarily metabolized via hydrolytic and oxidative pathways . This compound is a P-glycoprotein and breast cancer resistance protein (BCRP) substrate; its metabolism is mediated by esterase and CYP3A4 enzymes . Drugs that induce or inhibit CYP3A, P-glycoprotein, and BCRP may affect this compound concentrations .

Result of Action

The result of this compound’s action is the prevention of HIV-1 infection. By inhibiting the attachment of the virus to host cells, this compound effectively halts the progression of the infection . In patients with multidrug-resistant HIV-1 infection, those who received Fosthis compound had a significantly greater decrease in the HIV-1 RNA level .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of this compound. Co-administration with drugs that induce or inhibit CYP3A, P-glycoprotein, and BCRP may affect this compound concentrations . Furthermore, this compound may enhance the concentrations of drugs that are substrates of organic-anion transporting polypeptide 1B1/3 and BCRP .

Vorbereitungsmethoden

The synthesis of Temsavir involves several key steps. One of the primary methods includes the preparation of an intermediate compound, which is then converted into this compound through a series of chemical reactions. The process typically involves the use of protecting groups such as mesylate, tosylate, or besylate to ensure the stability of the intermediate compounds .

Industrial production of this compound often employs advanced synthetic methodologies to optimize yield and purity. These methods include the use of high-performance liquid chromatography (HPLC) for purification and various catalytic processes to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Temsavir undergoes several types of chemical reactions, including hydrolysis and oxidation. The hydrolysis of this compound is mediated by hepatic esterase, while its oxidation is facilitated by cytochrome P450 3A4 enzymes . Common reagents used in these reactions include water for hydrolysis and oxygen or other oxidizing agents for oxidation.

The major products formed from these reactions are the hydrolyzed and oxidized derivatives of this compound, which are then further metabolized and eliminated from the body .

Vergleich Mit ähnlichen Verbindungen

Temsavir is unique among HIV-1 attachment inhibitors due to its specific mechanism of action and its effectiveness against multidrug-resistant strains of the virus. Similar compounds include other HIV-1 attachment inhibitors such as fosthis compound, which is a prodrug of this compound . Fosthis compound is converted into this compound in the body, allowing for improved bioavailability and therapeutic efficacy .

Other similar compounds include various entry inhibitors that target different stages of the viral entry process, such as fusion inhibitors and CCR5 antagonists. this compound’s ability to directly inhibit the attachment of HIV-1 to host cells sets it apart from these other compounds .

Biologische Aktivität

Temsavir, a novel antiretroviral agent, is primarily recognized for its effectiveness against HIV-1. Its mechanism of action, pharmacokinetics, and clinical efficacy have been the subject of extensive research. This article compiles detailed findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

This compound functions as an attachment inhibitor by binding to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding stabilizes gp120 in a closed conformation, thereby preventing its interaction with CD4 receptors on host cells. The structural analyses indicate that this compound interacts specifically with the bridging sheet of gp120, inhibiting conformational changes necessary for viral entry into host cells .

Efficacy Against HIV-1 Strains

Research indicates that this compound exhibits broad-spectrum activity against various HIV-1 strains. In a study involving 208 HIV-1 envelope variants, this compound was effective against 91% of the tested strains, demonstrating its potential as a treatment for multidrug-resistant HIV infections . Notably, resistance to this compound is often linked to specific mutations in the env gene, particularly at residue 375 (His375), which interferes with this compound binding .

Table 1: Susceptibility of HIV-1 Variants to this compound

HIV-1 Variant TypeSusceptibility (%)
Clade A90
Clade B92
CRF01_AE70
Overall (n=208)91

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies. It is typically administered in doses of 600 mg twice daily. Key pharmacokinetic parameters include:

  • C_max : Peak plasma concentration.
  • AUC : Area under the curve, indicating overall drug exposure.

Table 2: Pharmacokinetic Parameters of this compound

Treatment GroupC_max (ng/mL)AUC (h·ng/mL)
Fosthis compound (n=14)2,03312,632
Fosthis compound + DRV/r (n=12)3,09820,633
Fosthis compound + ETR (n=12)1,0036,714

These results suggest that co-administration with other antiretrovirals can significantly alter the pharmacokinetics of this compound .

Clinical Studies and Efficacy

This compound has been evaluated in clinical settings for its efficacy and safety. The BRIGHTE study demonstrated that patients with prior treatment failures responded positively to this compound without significant adverse effects related to cardiovascular risks such as QT interval prolongation .

Case Study: BRIGHTE Study Outcomes

In a cohort analysis from the BRIGHTE study:

  • Participants : Patients with multidrug-resistant HIV.
  • Results :
    • 83% experienced virologic success after switching to this compound.
    • No cross-resistance observed between this compound and other antiretrovirals like maraviroc.

Immune Modulation

This compound also shows potential beyond direct antiviral effects; it can modulate immune responses. Studies have indicated that this compound can inhibit gp120-induced production of IL-10, a cytokine associated with immune activation and inflammation. This property may contribute to reducing overall immune activation in HIV-infected individuals .

Eigenschaften

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPZBKAMSFHVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462146
Record name BMS-626529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701213-36-7
Record name Temsavir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701213367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temsavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-626529
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMSAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6J53W8N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temsavir
Reactant of Route 2
Reactant of Route 2
Temsavir
Reactant of Route 3
Reactant of Route 3
Temsavir
Reactant of Route 4
Reactant of Route 4
Temsavir
Reactant of Route 5
Reactant of Route 5
Temsavir
Reactant of Route 6
Temsavir
Customer
Q & A

Q1: How does temsavir work to inhibit HIV-1?

A1: this compound is a first-in-class HIV-1 attachment inhibitor. [] It functions by binding to the envelope glycoprotein 120 (gp120) of the virus. [, , ] This binding prevents the initial attachment of the virus to the CD4 receptor on host CD4+ T cells, effectively blocking viral entry and subsequent infection. [, ]

Q2: Does this compound affect the conformation of the HIV-1 envelope glycoprotein?

A2: Yes, research suggests that this compound stabilizes the HIV-1 envelope glycoprotein in a "closed" conformation. [, , ] This stabilized conformation is believed to be less amenable to binding by CD4, further contributing to its inhibitory effect. [, ]

Q3: Are there downstream effects of this compound binding on the ability of broadly neutralizing antibodies (bNAbs) to recognize the virus?

A3: Studies have shown that while this compound stabilizes a conformation generally favorable to bNAb binding, its presence can actually decrease the recognition of HIV-1 infected cells by some bNAbs. [] This effect is attributed to alterations in envelope glycoprotein glycosylation and processing in the presence of this compound. [] Consequently, this altered antigenicity may impact the efficacy of antibody-dependent cellular cytotoxicity (ADCC) mediated by these bNAbs. []

Q4: What is the chemical structure of this compound?

A4: Please refer to scientific publications that disclose the chemical structure of this compound, such as those describing its discovery and development. [, ]

Q5: How is this compound metabolized in the body?

A5: this compound is primarily metabolized through hydrolysis, but also undergoes oxidation via cytochrome P450 (CYP) enzymes, mainly CYP3A4. [, ]

Q6: What is the impact of renal or hepatic impairment on this compound pharmacokinetics?

A7: Studies indicate that renal and hepatic impairment do not have a clinically meaningful effect on this compound pharmacokinetics. [] While there is a decrease in renal clearance observed with increasing renal impairment, and a trend towards increased exposure with increasing hepatic impairment, these findings are not considered significant enough to warrant dose adjustments. []

Q7: Has the efficacy of fosthis compound been evaluated in clinical trials?

A8: Yes, fosthis compound has been evaluated in both phase 2 and phase 3 clinical trials. [, , ] These trials have demonstrated efficacy of fosthis compound in heavily treatment-experienced adults with multidrug-resistant HIV-1 infection. [] These trials demonstrated that fosthis compound, when combined with an optimized background therapy, led to a significant decrease in HIV-1 RNA levels compared to placebo. []

Q8: Is there a risk of developing resistance to this compound?

A9: Yes, like other antiretrovirals, the emergence of HIV-1 strains with reduced susceptibility to this compound has been observed. [, ] This resistance is primarily associated with specific substitutions in the gp120 region of the viral envelope. [, , ]

Q9: Do pre-existing polymorphisms in the HIV-1 gp160 affect susceptibility to this compound?

A10: Yes, certain gp160 polymorphisms, particularly at positions S375, M426, M434, and M475, have been linked to decreased this compound susceptibility. [, , ] The prevalence of these polymorphisms varies across HIV-1 subtypes, with some subtypes exhibiting a higher prevalence of specific resistance-associated mutations. []

Q10: Is there cross-resistance between this compound and other entry inhibitors like ibalizumab or maraviroc?

A11: Clinical evidence suggests that there is no cross-resistance between this compound and ibalizumab or maraviroc. [] Despite all three drugs targeting the HIV-1 entry process, their distinct mechanisms of action minimize the likelihood of shared resistance pathways. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.